molecular formula C15H19ClN4O2S B4412596 4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide

4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide

Cat. No. B4412596
M. Wt: 354.9 g/mol
InChI Key: KWJOIVVVGPKXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide, also known as CP-690,550, is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are a promising class of drugs for the treatment of autoimmune disorders and inflammatory diseases.

Mechanism of Action

4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways that regulate the immune response and inflammation. By blocking the activity of JAK enzymes, this compound reduces the production of cytokines and other inflammatory mediators, thereby reducing inflammation and suppressing the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation, suppressing the immune response, and inhibiting the growth of certain types of cancer cells. It has also been shown to have some neuroprotective effects and may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide has several advantages as a research tool, including its high potency and selectivity for JAK enzymes, its well-characterized mechanism of action, and its ability to suppress the immune response and reduce inflammation. However, it also has some limitations, including potential side effects and toxicity at high doses, as well as the need for careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on 4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide, including further studies of its potential therapeutic applications in various diseases, optimization of its pharmacokinetic properties, and development of new JAK inhibitors with improved selectivity and efficacy. Additionally, there is ongoing research on the use of this compound in combination with other drugs for the treatment of certain diseases, as well as studies of its potential use in other areas of medicine, such as neurology and oncology.

Scientific Research Applications

4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, ulcerative colitis, and Crohn's disease. It has been shown to be effective in reducing inflammation and suppressing the immune response that causes these diseases. This compound has also been studied for its potential use in the treatment of transplant rejection and certain types of cancer.

properties

IUPAC Name

4-(7-chloroquinolin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2S/c1-18(2)23(21,22)20-9-7-19(8-10-20)15-5-6-17-14-11-12(16)3-4-13(14)15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJOIVVVGPKXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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